molecular formula C14H12ClNO2 B2573856 4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester CAS No. 946604-96-2

4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester

Cat. No. B2573856
CAS RN: 946604-96-2
M. Wt: 261.71
InChI Key: GPZGSWKKIMGQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester, also known as ACBCME, is a chemical compound that has been widely used in scientific research. This compound is a derivative of biphenyl and has been synthesized through various methods. The purpose of

Scientific Research Applications

Synthetic Strategies and Organic Chemistry

A significant application of compounds similar to 4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester lies in the synthesis of non-proteinogenic amino acids and their derivatives. For instance, Temperini et al. (2020) developed a synthetic approach for the preparation of protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing reductive amination processes that preserve the chirality of the starting material, which could be analogous to techniques applicable to this compound derivatives (Temperini et al., 2020).

Material Science

In the realm of material science, Yamanaka et al. (2000) described the synthesis of an AB2 type monomer leading to the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. This method, involving the synthesis and manipulation of complex esters, provides insights into how this compound could be employed in the development of new polymeric materials (Yamanaka et al., 2000).

Advanced Organic Synthesis

Li and Sha (2008) demonstrated a straightforward method to prepare a series of amino acid methyl ester hydrochlorides, showcasing a versatile approach compatible with various amino acids, including those with aromatic structures similar to this compound. This technique underscores the compound's potential utility in synthesizing a wide array of amino acid derivatives (Li & Sha, 2008).

properties

IUPAC Name

methyl 2-amino-5-(4-chlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZGSWKKIMGQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-bromobenzoic acid methyl ester (460.1 mg) in degassed toluene was mixed with tetrakis(triphenylphosphine)palladium (0) (62.4 mg) and stirred at room temperature for 10 min. Then 4-chlorophenylboronic acid (344 mg) in ethanol (0.76 mL) and 2 M sodium carbonate solution (1.34 mL) were added, and the reaction mixture was heated at 100° C. overnight. The reaction was then mixed with ethyl acetate and water. The aqueous phase was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated. The crude product was purified by preparative HPLC. The product with the molecular weight of 261.71 (C14H12ClNO2) was obtained in this way; MS (ESI): 262 (M+H+).
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460.1 mg
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62.4 mg
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344 mg
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0.76 mL
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1.34 mL
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